molecular formula C24H21ClN2O5 B2519637 1-(4-chlorobenzyl)-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione CAS No. 899922-17-9

1-(4-chlorobenzyl)-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione

Cat. No. B2519637
M. Wt: 452.89
InChI Key: YJEUDHVLDLKYCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound "1-(4-chlorobenzyl)-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione" is a derivative of quinazoline-2,4-dione, which is a scaffold known to be useful in the synthesis of selective antagonists for AMPA and kainate (KA) receptors. The quinazoline-2,4-dione derivatives have been extensively studied due to their potential pharmacological properties, particularly in the context of modulating neurotransmitter receptors such as Gly/NMDA, AMPA, and KA receptors .

Synthesis Analysis

The synthesis of quinazoline-2,4-dione derivatives typically involves the introduction of various substituents at key positions on the quinazoline scaffold to modulate the compound's affinity and selectivity towards different receptors. For instance, the presence of a free 3-hydroxy group has been found to be crucial for maintaining good affinity across Gly/NMDA, AMPA, and KA receptors. Moreover, the introduction of chlorine atoms and specific heterocyclic moieties can lead to the development of compounds with selective antagonistic properties towards Gly/NMDA or AMPA receptors .

Molecular Structure Analysis

The molecular structure of quinazoline derivatives plays a significant role in their receptor binding and selectivity. For example, the introduction of a chlorine atom on the benzofused moiety of the quinazoline scaffold has been shown to yield Gly/NMDA selective antagonists. Similarly, the addition of a 6-(1,2,4-triazol-4-yl) group can shift the compound's affinity and selectivity towards the AMPA receptor. Molecular modeling studies have been utilized to dock compounds to models of the Gly/NMDA, AMPA, and KA receptors to rationalize the trend of affinities and to guide further structural modifications .

Chemical Reactions Analysis

Quinazoline-2,4-dione derivatives can undergo various chemical reactions, which are essential for their synthesis and functionalization. For instance, treatment with chlorosulfonic acid can lead to the formation of 6-chlorosulfonylquinazoline-2,4-diones. These intermediates can then react with nucleophilic agents such as water, ammonia, and amines to yield a range of products including free 2,4-dioxoquinazoline-6-sulfonic acids, 6-sulfamidoquinazoline-2,4-diones, and 2,4-dioxoquinazoline-6-sulfonic acid amides .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives are influenced by their molecular structure and the nature of their substituents. The presence of electron-withdrawing or electron-donating groups can affect the compound's acidity, basicity, solubility, and overall reactivity. These properties are crucial for the compound's biological activity and its interaction with receptors. The specific physical and chemical properties of "1-(4-chlorobenzyl)-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione" would need to be determined experimentally, as they are not detailed in the provided papers .

Scientific Research Applications

Pharmaceutical Synthesis Applications

Quinazoline-2,4(1H,3H)-dione derivatives, including structures similar to 1-(4-chlorobenzyl)-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione, are key intermediates in pharmaceutical manufacturing. They serve as crucial building blocks in synthesizing a range of commercially available drugs, such as Zenarestat, Prazosin, Bunazosin, and Doxazosin. These compounds are synthesized through environmentally friendly methods, highlighting their significance in sustainable pharmaceutical practices (Vessally et al., 2017).

Green Chemistry Initiatives

In line with green chemistry principles, the synthesis of quinazoline-2,4(1H,3H)-dione derivatives from carbon dioxide presents a sustainable approach. This method employs carbon dioxide, an abundant and green carbon source, in combination with 2-aminobenzonitriles. Notably, this process is facilitated by cesium carbonate and ionic liquids, which act as catalysts under atmospheric pressure, thus minimizing environmental impact (Patil et al., 2008), (Lu et al., 2014).

Biological Activities

Quinazoline-2,4(1H,3H)-dione derivatives demonstrate a broad spectrum of biological activities, including antitumor effects. Research has shown that certain quinazoline-2,4(1H,3H)-dione compounds significantly inhibit the in vitro growth of various human tumor cell lines. This indicates their potential utility in developing new anticancer agents, further emphasizing the importance of these compounds in medicinal chemistry (Zhou et al., 2013).

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN2O5/c1-30-20-12-17(13-21(31-2)22(20)32-3)27-23(28)18-6-4-5-7-19(18)26(24(27)29)14-15-8-10-16(25)11-9-15/h4-13H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJEUDHVLDLKYCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorobenzyl)-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione

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